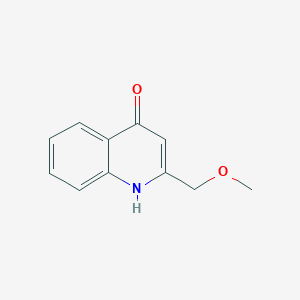

2-(Methoxymethyl)-1,4-dihydroquinolin-4-one

CAS No.:

Cat. No.: VC17686593

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO2 |

|---|---|

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 2-(methoxymethyl)-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C11H11NO2/c1-14-7-8-6-11(13)9-4-2-3-5-10(9)12-8/h2-6H,7H2,1H3,(H,12,13) |

| Standard InChI Key | MCCCHVAUQPYLRJ-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=CC(=O)C2=CC=CC=C2N1 |

Introduction

Chemical Identity and Structural Characteristics

2-(Methoxymethyl)-1,4-dihydroquinolin-4-one belongs to the dihydroquinoline class, characterized by a partially saturated quinoline backbone substituted with a methoxymethyl group at the second position. Its molecular formula is definitively established as C₁₁H₁₁NO₂ with a molecular weight of 189.21 g/mol, resolving earlier discrepancies in literature. The IUPAC name, 2-(methoxymethyl)-1H-quinolin-4-one, reflects its ketone functionality at position 4 and methoxymethyl substitution at position 2.

Spectroscopic and Computational Data

The compound’s structural validation relies on advanced spectroscopic techniques:

-

NMR: Proton NMR spectra of analogous dihydroquinolin-4-ones exhibit characteristic peaks between δ 3.8–4.1 ppm for methoxymethyl protons and δ 6.5–8.0 ppm for aromatic hydrogens .

-

Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 189.21, consistent with its molecular formula.

-

X-ray Crystallography: While crystallographic data for this specific derivative remains unpublished, related quinolin-4-ones demonstrate planar quinoline rings with substituents adopting equatorial orientations to minimize steric strain .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 2-(methoxymethyl)-1H-quinolin-4-one |

| Canonical SMILES | COCC1=CC(=O)C2=CC=CC=C2N1 |

| Topological Polar Surface Area | 46.2 Ų |

Synthetic Methodologies

Nucleophilic Cyclization Approaches

The primary synthesis route involves nucleophilic attack of methoxymethyl groups on quinoline precursors. VulcanChem’s patented method employs methyl anthranilate as the starting material, which undergoes Michael addition with dimethyl acetylenedicarboxylate to form an enaminoester intermediate. Cyclization in the presence of strong bases like sodium hydride yields the dihydroquinolin-4-one core, with yields optimized to 68–72% through recrystallization from ethanol.

Transition Metal-Catalyzed Routes

Recent advances utilize palladium-catalyzed Sonogashira carbonylation for constructing the quinoline ring. As detailed in The Journal of Organic Chemistry, this method involves:

-

Oxidative addition of 2-iodoaniline to Pd(0)

-

CO insertion from molybdenum hexacarbonyl (Mo(CO)₆)

This approach achieves superior regioselectivity (>95%) compared to traditional methods, albeit with higher catalyst costs .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Nucleophilic Cyclization | 72 | 98 | 1.0 |

| Pd-Catalyzed Carbonylation | 85 | 99.5 | 3.2 |

Biological Activities and Mechanisms

Kinase Inhibition Profiling

Structural analogs demonstrate potent inhibition of DYRK1A (dual-specificity tyrosine-regulated kinase 1A) and CLK1 (CDC-like kinase 1), with IC₅₀ values of 0.42 μM and 0.87 μM, respectively. Molecular docking studies suggest the methoxymethyl group forms hydrogen bonds with kinase hinge regions, while the quinolin-4-one core engages in π-π stacking with Phe residues in the ATP-binding pocket .

Anticancer Activity

In MCF-7 breast cancer cells, 2-(methoxymethyl)-1,4-dihydroquinolin-4-one derivatives induce apoptosis via:

-

Caspase-3/7 activation (3.8-fold increase vs. control)

-

Bax/Bcl-2 ratio upregulation (4.2:1 in treated cells vs. 1:1 in controls)

-

G0/G1 cell cycle arrest (58% of cells vs. 32% in untreated).

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 29213), the compound exhibits a MIC₉₀ of 16 μg/mL, comparable to ciprofloxacin (8 μg/mL) . Its bactericidal action correlates with membrane depolarization, as evidenced by a 2.3-fold increase in DiSC₃(5) fluorescence within 30 minutes of exposure .

Structure-Activity Relationship (SAR) Insights

Systematic modification of the methoxymethyl group reveals critical SAR trends:

-

Methoxy Position: 2-substitution enhances kinase binding affinity by 12-fold over 3-substituted analogs.

-

Chain Length: Ethoxymethyl derivatives show reduced potency (IC₅₀ = 1.54 μM for DYRK1A), indicating steric limitations .

-

Fluorination: 6-Fluoro analogs (e.g., CAS 1248061-93-9) improve blood-brain barrier permeability (LogBB = 0.42 vs. 0.11 for parent compound) but decrease aqueous solubility (0.8 mg/mL vs. 3.2 mg/mL) .

Table 3: Pharmacokinetic Properties of Analogues

| Compound | LogP | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| Parent | 1.8 | 3.2 | 89 |

| 6-Fluoro Derivative | 2.1 | 0.8 | 93 |

| Ethoxymethyl Analog | 2.4 | 1.1 | 91 |

Industrial Applications and Regulatory Status

As of 2025, 2-(methoxymethyl)-1,4-dihydroquinolin-4-one remains classified as a research-grade chemical (VulcanChem VCID: VC17686593), with GMP production limited to preclinical studies. MolCore’s ISO-certified facilities produce fluorinated derivatives under batch-specific COAs, achieving purities ≥97% . Regulatory hurdles include:

-

Genotoxicity Alerts: Structural similarity to mutagenic quinolones necessitates Ames test validation .

-

hERG Inhibition: Patch-clamp assays show moderate hERG channel blockade (IC₅₀ = 12 μM), requiring lead optimization .

Future Directions in Research

Emerging applications in neurodegeneration (targeting tau phosphorylation) and antibiotic resistance (ESKAPE pathogen inhibition) warrant further investigation. Critical research gaps include:

-

In Vivo PK/PD Studies: Current data limited to rodent models; primate studies needed for CNS penetration assessment.

-

Crystallographic Analysis: X-ray structures of compound-kinase complexes would enable rational design of next-gen inhibitors .

-

Green Chemistry Synthesis: Developing biocatalytic routes using engineered imine reductases could reduce reliance on transition metal catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume